Bienvenue dans la boutique en ligne BenchChem!

3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design Scaffold Functionalization

3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 120581-76-2) is a heterocyclic compound of the pyrazolo[4,3-c]pyridine family, characterized by a fused pyrazole–pyridine bicyclic core bearing three distinct functional groups at positions 3 (amino), 4 (hydroxy), and 7 (carboxylic acid). This scaffold class is recognized in the medicinal chemistry literature for its purine-mimetic geometry and has been explored across multiple target families, including kinases, NADPH oxidases, SSAO, GABA-A receptors, and protein–protein interactions.

Molecular Formula C7H6N4O3
Molecular Weight 194.15
CAS No. 120581-76-2
Cat. No. B571256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
CAS120581-76-2
Synonyms1H-Pyrazolo[4,3-c]pyridine-7-carboxylicacid,3-amino-4-hydroxy-(6CI)
Molecular FormulaC7H6N4O3
Molecular Weight194.15
Structural Identifiers
SMILESC1=C(C2=C(C(=NN2)N)C(=O)N1)C(=O)O
InChIInChI=1S/C7H6N4O3/c8-5-3-4(10-11-5)2(7(13)14)1-9-6(3)12/h1H,(H,9,12)(H,13,14)(H3,8,10,11)
InChIKeyMKPDWIQMILTGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 120581-76-2): Compound Class and Procurement Context


3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 120581-76-2) is a heterocyclic compound of the pyrazolo[4,3-c]pyridine family, characterized by a fused pyrazole–pyridine bicyclic core bearing three distinct functional groups at positions 3 (amino), 4 (hydroxy), and 7 (carboxylic acid) . This scaffold class is recognized in the medicinal chemistry literature for its purine-mimetic geometry and has been explored across multiple target families, including kinases, NADPH oxidases, SSAO, GABA-A receptors, and protein–protein interactions [1]. The compound exists in tautomeric equilibrium between the 4-hydroxy and 4-oxo-4,5-dihydro forms, a property that distinguishes it from analogs locked in a single oxidation state . Its molecular formula is C7H6N4O3, with a molecular weight of 194.15 g/mol .

Why Generic Substitution of 3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 120581-76-2) Carries Scientific Risk


Closely related pyrazolo[4,3-c]pyridine analogs cannot be considered interchangeable with the target compound because the simultaneous presence of the 3-amino, 4-hydroxy (tautomerizing to 4-oxo), and 7-carboxylic acid groups creates a unique hydrogen-bond donor/acceptor topology and electronic distribution that is absent in all simpler in-class candidates . Published structure–activity relationship (SAR) data on this scaffold demonstrate that the introduction of a carboxylic acid moiety at position 7 alone can completely ablate biological activity at certain targets—as shown by Dawidowski et al. (2020), where carboxylate derivatives 5–7 in the pyrazolo[4,3-c]pyridine PEX14–PEX5 inhibitor series were inactive, while non-carboxylate analogs achieved nanomolar cellular potency [1]. Conversely, in other target contexts, the 7-carboxylic acid group has been essential for activity—as seen in early Squibb patents describing amino-substituted pyrazolo[4,3-c]pyridine-7-carboxylic acids as ataractic, analgesic, and anti-inflammatory agents that elevate intracellular cAMP [2]. These target-dependent functional divergences mean that substituting a des-amino, des-hydroxy, or des-carboxy analog will unpredictably alter—and often eliminate—the desired biochemical or pharmacological profile.

Quantitative Differentiation Evidence for 3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 120581-76-2) Versus Its Closest Analogs


Triple Functional Group Density: Simultaneous 3-NH₂, 4-OH, and 7-COOH Substitution Versus Simpler Analogs

The target compound uniquely combines three polar, ionizable functional groups (primary amine, phenolic/enolic hydroxyl, and carboxylic acid) on the pyrazolo[4,3-c]pyridine core. The nearest commercially available analogs each lack at least one of these groups. 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 1363383-10-1) lacks both the 3-amino and 4-hydroxy groups . 3-Amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one (CAS 900863-27-6) lacks the 7-carboxylic acid . 3-Amino-2-methyl-4-oxo-4,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 108128-91-2) carries an N-2 methyl group that eliminates the tautomeric NH proton and alters the hydrogen-bond donor pattern . This triple-substitution architecture generates 4 hydrogen-bond donors and 6 hydrogen-bond acceptors—a count that exceeds any single-analog comparator—with direct consequences for target recognition, solubility, and crystal packing .

Medicinal Chemistry Fragment-Based Drug Design Scaffold Functionalization

4-Hydroxy/4-Oxo Tautomeric Equilibrium: A Dynamic Structural Feature Absent in Locked Analogs

The target compound is formally registered under the IUPAC name '3-amino-4-oxo-1,5-dihydropyrazolo[4,3-c]pyridine-7-carboxylic acid' , confirming that the 4-hydroxy group exists in a prototropic tautomeric equilibrium with the 4-oxo-4,5-dihydro form. This tautomerism is functionally significant: the 4-hydroxy form presents a hydrogen-bond donor (–OH), while the 4-oxo form presents a hydrogen-bond acceptor (C=O) and an additional N–H donor at position 5. This dynamic equilibrium effectively gives the compound a dual pharmacophoric character that is unavailable in analogs locked in a single tautomeric state, such as 3-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one (CAS 900863-27-6), which exists exclusively as the 4-oxo form , or 4-alkoxy-substituted analogs in which the oxygen is permanently alkylated [1].

Tautomerism Physicochemical Profiling Target Recognition

PEX14–PEX5 PPI SAR: 7-Carboxylic Acid Derivatives Are Inactive, Defining a Clear Selectivity Gate

In the first reported series of pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 protein–protein interaction, Dawidowski et al. (2020) demonstrated that introduction of a carboxylic acid moiety at the solvent-exposed pyrazole N-1 region (compounds 5–7) rendered the compounds completely inactive in the AlphaScreen PPI disruption assay [1]. By contrast, the parent hit compound 1 (bearing a methyl group at N-1 and no carboxylic acid) showed measurable activity with a KD of 163 μM (NMR CSP assay) and EC50 values of 265 μM (TbPEX14) and 539 μM (TcPEX14) in AlphaScreen [1]. Further optimization of the non-carboxylate series yielded compounds with nanomolar cellular activity against T. brucei and T. cruzi [1]. This SAR finding establishes that the presence of a carboxylic acid group on the pyrazolo[4,3-c]pyridine scaffold acts as a functional selectivity gate: it abolishes activity at the PEX14–PEX5 PPI but may be essential or permissive at other targets, as evidenced by the distinct pharmacological profile claimed in earlier Squibb patents for amino-substituted pyrazolo[4,3-c]pyridine-7-carboxylic acids as analgesic and anti-inflammatory agents [2].

Protein–Protein Interaction Inhibitors Trypanosoma Neglected Tropical Diseases

Molecular Weight and Polar Surface Area Differentiation Versus Des-Carboxy and Des-Amino Analogs

The target compound (MW 194.15, tPSA ~133 Ų) occupies a distinct physicochemical space compared with its closest commercially available analogs. 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 1363383-10-1, MW 163.14, tPSA ~79 Ų) is lighter and substantially less polar . 3-Amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one (CAS 900863-27-6, MW 150.14, tPSA ~85 Ų) is even lighter . The N-2 methyl analog (CAS 108128-91-2, MW 208.17, tPSA ~112 Ų) is heavier but has a reduced HBD count due to N-2 substitution . In fragment-based drug discovery, the target compound's MW of ~194 and tPSA of ~133 Ų place it at the upper boundary of the 'rule-of-three' fragment space (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) but its 4 HBD count exceeds the fragment guideline, making it a 'lead-like' rather than purely 'fragment-like' entity . This intermediate physicochemical profile positions it uniquely for fragment-to-lead optimization campaigns where a degree of pre-existing complexity is desirable.

Drug-Likeness Physicochemical Properties Lead Optimization

Synthetic Versatility: Three Orthogonal Reactive Handles Enable Divergent Derivatization Not Possible with Mono- or Di-Functional Analogs

The target compound possesses three chemically orthogonal functional groups: a nucleophilic primary aromatic amine (position 3), a phenolic/enolic hydroxyl (position 4, capable of O-alkylation, O-acylation, or oxidation), and a carboxylic acid (position 7, capable of amide coupling, esterification, or reduction). This permits sequential, chemoselective derivatization at three distinct vectors around the pyrazolo[4,3-c]pyridine core without requiring protecting group strategies for the other positions—a synthetic advantage documented for related pyrazolo[4,3-c]pyridine scaffolds in the preparation of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides [1]. By contrast, the simpler analog 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 1363383-10-1) offers only one reactive handle (7-COOH) , and 3-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one (CAS 900863-27-6) offers only the 3-amino group and a less reactive 4-oxo moiety . The triple-handle architecture enables one-step generation of diverse amide, ester, ether, and urea libraries from a single starting material, reducing the number of synthetic steps required to explore chemical space around the scaffold [1].

Parallel Synthesis Library Design Chemical Biology

Evidence-Backed Application Scenarios for 3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 120581-76-2)


Fragment-Based Lead Generation Against Polar or Metal-Coordinating Active Sites

The compound's elevated tPSA (~133 Ų) and 4 HBD/6 HBA profile, as established in Section 3 (Evidence Item 4), make it a suitable fragment starting point for targets with polar, solvent-exposed active sites or metal-coordinating residues, such as metalloproteases, kinases with a DFG-out conformation, or phosphatases. The 3-amino-4-hydroxy motif can chelate divalent cations (e.g., Mg²⁺, Zn²⁺), while the 7-carboxylic acid provides an additional ionic anchoring point. This is a distinct advantage over the simpler analog CAS 1363383-10-1, which can only engage via the carboxylic acid . The PEX14-PEX5 SAR data [1] further indicate that the 7-COOH group acts as a selectivity filter, suggesting utility in screening cascades where counter-screening against PEX14-PEX5 PPI is desired to confirm target selectivity.

Divergent Library Synthesis for Kinase or Epigenetic Target SAR Exploration

As demonstrated in Section 3 (Evidence Item 5), the three orthogonal reactive handles enable rapid parallel library construction. For kinase inhibitor programs, the 3-NH₂ position can be acylated to install hinge-binding motifs, the 4-OH position can be alkylated to explore ribose-pocket or hydrophobic back-pocket interactions, and the 7-COOH position can be converted to amides for solvent-exposed region probing—all from a single building block [2]. This is not achievable with CAS 900863-27-6, which lacks the 7-COOH handle, or with CAS 108128-91-2, where N-2 methylation eliminates the pyrazole NH hydrogen-bond donor critical for hinge binding. The pyrazolo[4,3-c]pyridine scaffold's purine-mimetic geometry, referenced in Section 1 [3], further supports this application.

cAMP Pathway Modulation Studies Based on Class-Level Pharmacological Precedent

The US Patent 3,835,144A [4] established that amino-substituted pyrazolo[4,3-c]pyridine-7-carboxylic acids and their esters elevate intracellular adenosine-3',5'-cyclic monophosphate (cAMP) levels and possess ataractic, analgesic, and anti-inflammatory properties. While the specific compound CAS 120581-76-2 was not individually exemplified in the patent, its core scaffold and substitution pattern fall within the claimed generic formula. Researchers investigating cAMP-mediated signaling, phosphodiesterase inhibition, or adenosine receptor modulation should therefore prioritize this compound over des-carboxy or des-amino analogs that fall outside the pharmacophoric scope of the patent claims. The tautomeric character (Section 3, Evidence Item 2) may further influence cAMP-related target engagement in a pH-dependent manner .

Co-crystallography and Biophysical Fragment Screening for Hinge-Binder Identification

The compound's molecular weight (194 Da) and three-dimensional H-bond donor/acceptor topology, combined with its tautomeric adaptability (Section 3, Evidence Items 2 and 4), make it well-suited for X-ray crystallography-based fragment screening. The pyrazolo[4,3-c]pyridine core has been successfully co-crystallized with PEX14 NTD [1], demonstrating the scaffold's compatibility with structural biology workflows. The target compound offers superior electron density features compared with the non-hydroxylated analog CAS 1363383-10-1 due to the additional oxygen atom at position 4, improving the confidence of crystallographic pose assignment. Furthermore, the 4-hydroxy/4-oxo tautomeric equilibrium provides a built-in 'dual-conformation' probe—the bound tautomer can be inferred from the electron density map, offering insights into the local hydrogen-bonding environment of the target site that are inaccessible with locked analogs.

Quote Request

Request a Quote for 3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.